molecular formula C13H13NO4 B2791500 2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid CAS No. 2319634-25-6

2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid

Cat. No.: B2791500
CAS No.: 2319634-25-6
M. Wt: 247.25
InChI Key: KNXIPPYDWCBVCP-UHFFFAOYSA-N
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Description

2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common approach might include the condensation of an appropriate isoquinoline derivative with a suitable carboxylic acid precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the isoquinoline ring or carboxylic acid group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar core features.

    Quinoline: Another nitrogen-containing heterocycle with different biological activities.

    Phthalic acid derivatives: Compounds with similar carboxylic acid functionalities.

Uniqueness

2-(1,4-Dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-(1,4-dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-13(2,12(17)18)14-7-10(15)8-5-3-4-6-9(8)11(14)16/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXIPPYDWCBVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CC(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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